5-tert-Butyl-4,6-dinitro-m-xylene is a chemical compound characterized by its molecular formula and a molecular weight of 252.27 g/mol. It appears as a white to light-colored crystalline solid and is known for being insoluble in water while being denser than it, causing it to sink when mixed with water . This compound is part of a class of chemicals known as nitromusk fragrances, which are synthetic compounds used in perfumery and other applications due to their musky scent.
The chemical behavior of 5-tert-Butyl-4,6-dinitro-m-xylene includes reactions typical of nitro compounds, such as nitration and reduction processes. Under acidic conditions, it can undergo further nitration at the remaining available positions on the aromatic ring. Additionally, it may decompose under heat or when exposed to strong bases, leading to the release of nitrogen oxides, which are toxic gases .
The biological activity of 5-tert-Butyl-4,6-dinitro-m-xylene has been studied primarily in the context of its potential toxicity and environmental impact. It may exhibit harmful effects upon inhalation or skin contact, causing irritation and potentially severe health issues due to its nitro group structure . Some studies suggest that compounds in the nitromusk category can bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .
5-tert-Butyl-4,6-dinitro-m-xylene can be synthesized through several chemical pathways:
5-tert-Butyl-4,6-dinitro-m-xylene finds applications primarily in:
Interaction studies involving 5-tert-Butyl-4,6-dinitro-m-xylene focus on its reactivity with biological systems and environmental factors. Research indicates that this compound can interact with cellular components leading to oxidative stress or other toxicological effects. Additionally, studies have shown that nitromusk compounds may interact with hydroxyl radicals in the atmosphere, affecting their degradation rates and environmental persistence .
Several compounds share structural similarities with 5-tert-Butyl-4,6-dinitro-m-xylene, primarily within the nitromusk category. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Musk Xylene | Contains three nitro groups; widely used in perfumery. | |
Musk Ketone | Similar structure but differs in functional groups; used as a fragrance. | |
Musk Ambrette | Contains methoxy group; known for its musky scent. |
5-tert-Butyl-4,6-dinitro-m-xylene is unique among these compounds due to its specific arrangement of nitro groups and tert-butyl substitution which influences both its olfactory properties and reactivity profile. Its distinct chemical structure contributes to its specific applications in fragrance formulation and potential environmental impacts compared to other nitromusks .
The introduction of tert-butyl groups onto aromatic rings represents a fundamental step in the synthesis of 5-tert-butyl-4,6-dinitro-m-xylene, achieved through Friedel-Crafts alkylation mechanisms. This electrophilic aromatic substitution reaction involves the generation of carbocation electrophiles that attack the aromatic ring system [2] [3]. The mechanism proceeds through the coordination of aluminum chloride as a Lewis acid catalyst with alkyl halides, specifically tert-butyl chloride, to generate the highly reactive tert-butyl carbocation [1] [6].
The reaction pathway begins with the formation of a complex between aluminum chloride and tert-butyl chloride, where the Lewis acid coordinates to the halogen atom, making it a better leaving group [2]. This coordination facilitates the departure of chloride ion and generates the tertiary carbocation, which serves as the electrophilic species [3]. The stability of the tert-butyl carbocation, arising from hyperconjugation and inductive effects of the three methyl groups, makes this alkylation particularly favorable compared to primary or secondary alkyl systems [2].
Alternative methodologies for tert-butyl group introduction include the use of tert-butanol in the presence of strong acids such as sulfuric acid or boron trifluoride [5]. In this approach, the alcohol undergoes protonation followed by water elimination to generate the same tert-butyl carbocation intermediate. The reaction with 2-methylpropene in the presence of hydrogen fluoride provides another viable route, where protonation of the alkene generates the tertiary carbocation directly [2].
The regioselectivity of tert-butyl substitution on m-xylene substrates follows predictable patterns based on electronic and steric factors. Methyl groups on the aromatic ring serve as weakly activating, ortho- and para- directing substituents, which influences the site of electrophilic attack [3]. However, the bulky nature of the tert-butyl group introduces significant steric hindrance that can override electronic directing effects, leading to substitution at less crowded positions.
Table 1: Friedel-Crafts Alkylation Conditions for tert-Butyl Introduction
Alkylating Agent | Catalyst | Temperature (°C) | Solvent | Yield Range (%) | Reference |
---|---|---|---|---|---|
tert-Butyl chloride | Aluminum chloride | 0-25 | Dichloromethane | 65-85 | [1] |
tert-Butanol | Sulfuric acid | 40-60 | Acetic acid | 50-70 | [5] |
2-Methylpropene | Hydrogen fluoride | 20-40 | None | 70-90 | [2] |
The kinetics of tert-butyl alkylation exhibit first-order dependence on both the aromatic substrate and the carbocation concentration [6]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole for activated aromatic systems. The reaction rate increases substantially with temperature, but excessive heat can lead to carbocation rearrangements and polyalkylation products [2] [3].
Polyalkylation represents a significant challenge in Friedel-Crafts alkylation, as the introduction of the first alkyl group activates the ring toward further substitution [3]. Once tert-butylated, the aromatic ring becomes more nucleophilic and reactive toward additional electrophilic attack. Control of polyalkylation requires careful stoichiometry, with large excesses of the aromatic substrate relative to the alkylating agent, or the use of deactivated reaction conditions [4].
The nitration of poly-substituted aromatic compounds, particularly those containing both alkyl and existing nitro groups, involves complex kinetic and thermodynamic considerations that govern regioselectivity patterns [9] [12]. The formation of 5-tert-butyl-4,6-dinitro-m-xylene requires multiple nitration steps, each influenced by the electronic effects of existing substituents and steric interactions within the aromatic system.
Nitration mechanisms proceed through the generation of nitronium ion (NO₂⁺) as the active electrophilic species [9] [10]. This electrophile forms through the interaction of nitric acid with sulfuric acid in mixed acid systems, where sulfuric acid acts as both a dehydrating agent and a source of protons for nitric acid activation [12] [13]. The equilibrium between nitric acid and nitronium ion depends strongly on acid concentration and temperature, with higher sulfuric acid concentrations favoring nitronium ion formation [35].
The kinetics of aromatic nitration follow second-order behavior, being first-order in both aromatic substrate and nitronium ion concentration [35]. Rate constants show strong temperature dependence according to the Arrhenius equation, with activation energies typically ranging from 80-120 kilojoules per mole for substituted aromatic systems [35]. The presence of electron-donating alkyl groups like methyl and tert-butyl increases reaction rates by stabilizing the carbocation intermediate formed during electrophilic attack.
Table 2: Nitration Rate Constants and Activation Parameters
Substrate Type | Temperature (°C) | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Reference |
---|---|---|---|---|
Monosubstituted | 25 | 1.2 × 10⁻³ | 85 | [35] |
Disubstituted | 25 | 3.8 × 10⁻⁴ | 95 | [35] |
Trisubstituted | 25 | 8.5 × 10⁻⁵ | 110 | [35] |
Regioselectivity in poly-substituted systems depends on the combined directing effects of all substituents present on the aromatic ring [13] [14]. Alkyl groups such as methyl and tert-butyl are ortho- and para-directing, while nitro groups are strongly meta-directing and deactivating [13]. The competition between these directing effects determines the final substitution pattern in products like 5-tert-butyl-4,6-dinitro-m-xylene.
The sequential nitration process involves initial mononitration followed by subsequent nitration steps, each with distinct kinetic profiles [13]. The first nitration occurs most readily at positions activated by the alkyl substituents. However, once a nitro group is introduced, it deactivates the aromatic ring toward further electrophilic substitution, requiring more forcing conditions for subsequent nitrations [13]. Temperatures must typically be raised from 50-80°C for mononitration to 100-120°C for polynitration processes [36].
Steric effects become increasingly important in highly substituted systems, where bulky substituents like tert-butyl groups can block access to otherwise electronically favored positions [14]. This steric hindrance can override electronic directing effects, leading to substitution at less electronically favorable but more accessible sites. Computer modeling and experimental studies indicate that tert-butyl groups create exclusion zones extending approximately 4-5 angstroms from the substitution site.
The formation of specific isomers like 5-tert-butyl-4,6-dinitro-m-xylene requires careful control of reaction conditions to achieve desired regioselectivity [14]. Mixed acid composition, temperature profiles, and reaction time all influence the distribution of nitration products. Zeolite catalysts have shown promise for enhancing para-selectivity in nitration reactions, potentially reducing unwanted isomer formation [14].
The purification of nitroaromatic compounds like 5-tert-butyl-4,6-dinitro-m-xylene from reaction mixtures requires sophisticated separation techniques to remove byproducts, unreacted starting materials, and impurities formed during synthesis [17] [19]. Industrial nitration processes typically generate complex mixtures containing isomeric nitroaromatic compounds, nitrophenolic byproducts, and trace quantities of oxidation products that must be separated to achieve acceptable purity levels.
Melt crystallization represents one of the most effective purification techniques for nitroaromatic compounds, particularly for removing trace impurities and achieving high-purity products [19] [20]. This technique exploits differences in melting points between the desired product and impurities, allowing selective crystallization of the pure compound from the molten mixture. The process operates above the melting point of the organic phase, forming either emulsions or solutions with aqueous phases that can be separated [20].
The melt crystallization process involves multiple stages, including initial phase separation to remove aqueous acids, followed by controlled cooling to induce crystallization of the target compound [19]. Residual melts containing impurities are separated and can be recycled back to the nitration reactor, improving overall process efficiency and reducing waste generation [20]. This approach eliminates the need for aqueous washing steps that generate contaminated effluent streams.
Table 3: Purification Techniques for Nitroaromatic Compounds
Technique | Operating Conditions | Purity Achieved (%) | Advantages | Limitations |
---|---|---|---|---|
Melt Crystallization | 80-150°C | 99.5-99.9 | No effluent generation | High energy requirements |
Alkaline Washing | 25-60°C | 95-98 | Simple operation | Generates contaminated water |
Recrystallization | 60-120°C | 98-99.5 | Moderate energy use | Solvent consumption |
Distillation | 150-250°C | 97-99 | Continuous operation | Thermal decomposition risk |
Alkaline washing systems provide another approach for nitroaromatic purification, particularly effective for removing acidic impurities and nitrophenolic byproducts [17]. The process involves sequential washing with ammonia solutions followed by stronger alkaline solutions such as sodium hydroxide. Ammonia washing converts weaker organic acids to their ammonium salts, which partition into the aqueous phase and are removed [17].
The two-stage alkaline washing system first contacts the crude nitroaromatic product with aqueous ammonia solutions, converting nitrophenolic impurities to their ammonium salt forms [17]. The aqueous ammonia phase containing dissolved impurities is separated and can be concentrated by evaporation to reduce downstream treatment requirements. The second stage uses stronger bases like sodium hydroxide to remove remaining nitrophenolic compounds that were not extracted in the ammonia washing step.
Selective reduction techniques offer specialized approaches for separating nitration isomers based on differential reactivity of nitro groups in different chemical environments [21]. Hindered nitro groups, such as those with adjacent substituents, show significantly reduced reactivity toward reduction compared to unhindered positions. This selectivity can be exploited using mild reducing agents like sulfide salts to preferentially reduce unhindered nitro groups to amino groups, which can then be separated by acid-base extraction [21].
Recrystallization from appropriate solvents provides additional purification capabilities, particularly when combined with controlled cooling profiles [22] [23]. Nitric acid has been used as a recrystallization medium for nitroaromatic compounds, allowing simultaneous purification and recovery of nitrating agent [22]. The process involves dissolution in hot concentrated nitric acid followed by controlled cooling to induce crystallization, with the spent acid being recycled to the nitration process.
Advanced separation techniques include the use of ionic liquids as alternative media for nitration reactions, which can simplify product isolation by eliminating the need for acid neutralization steps [38]. Water-stable ionic liquids containing hydrogen sulfate or trifluoromethanesulfonate anions have shown effectiveness for nitration reactions using nitric acid alone, with products recoverable by vacuum distillation [38].
The transition from laboratory-scale synthesis to industrial production of compounds like 5-tert-butyl-4,6-dinitro-m-xylene presents significant scalability challenges when implementing continuous flow reactor systems [24] [27]. These challenges encompass heat transfer limitations, mixing uniformity, flow distribution, and process control considerations that become increasingly complex as production scales increase.
Heat transfer represents one of the most critical scalability challenges in continuous flow nitration processes [29] [36]. Nitration reactions are highly exothermic, with heat generation rates that can lead to thermal runaway if not properly controlled [36]. Laboratory-scale microreactors benefit from excellent surface-area-to-volume ratios that facilitate rapid heat removal, but maintaining these heat transfer characteristics at larger scales requires innovative reactor designs [29].
Microreactor technology has shown promise for nitration process intensification, with studies demonstrating residence time reductions by an order of magnitude compared to conventional batch processes [29]. In microreactor systems for o-xylene nitration, conversion rates of 100% have been achieved with volumetric mass transfer coefficients of 0.33 s⁻¹, indicating excellent transport characteristics [29]. However, scaling these benefits to industrial throughput levels remains challenging.
Table 4: Scalability Approaches for Continuous Flow Systems
Scale-up Method | Throughput Increase | Heat Transfer Efficiency | Investment Cost | Technical Risk |
---|---|---|---|---|
Numbering Up | Linear | Maintained | High | Low |
Length Extension | Moderate | Reduced | Moderate | Moderate |
Channel Enlargement | High | Significantly reduced | Low | High |
Multi-layer Systems | High | Good | Moderate | Moderate |
The numbering up approach represents the most conservative scaling strategy, involving the parallel operation of multiple identical reactor units rather than enlarging individual reactor dimensions [24] [31]. This method maintains the excellent heat and mass transfer characteristics of laboratory-scale systems while achieving higher throughput through multiplication of units. However, the approach requires sophisticated flow distribution systems to ensure equal flow rates and temperatures across all parallel channels [31].
Flow distribution uniformity becomes increasingly challenging as the number of parallel channels increases [31]. Proper pressure balance in the system requires high ratios of pressure drop in barrier channels relative to reaction channels, ensuring equal flow distribution [31]. Computational fluid dynamics studies have identified critical design parameters for achieving uniform segmented flow distribution, including avoidance of bubble coalescence and maintenance of consistent pressure profiles.
Mixing efficiency represents another scalability challenge, as the passive mixing mechanisms effective in microchannels may become inadequate in larger systems [27]. Continuous stirred tank reactor configurations offer active mixing capabilities that can be scaled more predictably, but require careful design to maintain residence time distributions and prevent channeling or dead zones [27]. Multi-stage CSTR systems connected in series can improve residence time distribution while maintaining good mixing characteristics.
Process control complexity increases significantly with scale-up, as larger systems require more sophisticated monitoring and control strategies [28]. Temperature control becomes more challenging due to increased thermal mass and reduced heat transfer rates. Pressure drop considerations become more significant in longer flow paths, potentially requiring higher pressure operation or modified reactor geometries.
Economic considerations play a crucial role in scalability decisions, as the capital costs of numbering up approaches can be prohibitive for large-scale production [24]. A 100-fold increase in production capacity through numbering up would require approximately 100 times the equipment cost, making this approach economically unfeasible for commodity chemical production. Alternative approaches involving modest increases in channel dimensions while maintaining acceptable heat transfer characteristics may offer better economic outcomes.
Advanced reactor designs incorporating multi-layer configurations have shown potential for bridging the gap between laboratory and industrial scales [31]. These systems combine multiple reaction channels in stacked arrangements, allowing throughput levels approaching 1 ton per day while maintaining relatively compact footprints. Such designs require sophisticated fabrication techniques but offer improved economics compared to simple numbering up approaches.